molecular formula C12H19ClN4 B1465799 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine CAS No. 1271587-95-1

2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine

Cat. No.: B1465799
CAS No.: 1271587-95-1
M. Wt: 254.76 g/mol
InChI Key: KBIYTUVWSKRZMJ-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a chloropyrazine heterocycle linked to a piperazine ring, a motif frequently found in bioactive molecules and approved therapeutics . The chloropyrazine moiety serves as an excellent synthetic handle for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . Compounds featuring the piperazine-pyrazine core have demonstrated utility across multiple therapeutic areas. Piperazine-containing molecules are prevalent in FDA-approved drugs targeting kinases, GPCRs, and various enzymes, with applications in oncology, virology, and central nervous system (CNS) disorders . The specific substitution pattern on the piperazine nitrogen with a 2-methylpropyl (isobutyl) group may influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in lead optimization campaigns . Key Research Applications: • Medicinal Chemistry: Serves as a versatile intermediate for the synthesis of potential therapeutic agents. The piperazine ring is a common feature in molecules designed to inhibit kinases , histone deacetylases (HDACs) , and muscarinic acetylcholine receptors . • Chemical Biology: Can be utilized as a molecular scaffold for developing chemical probes to study protein function and biological pathways, particularly those involving purine-binding enzymes and receptors due to the pyrazine core's resemblance to endogenous purines. • Drug Discovery: The structural motif is relevant for exploring new chemical space in hit-to-lead and lead optimization programs. Analogs with chloropyrazine and N-alkyl piperazines have been investigated as pan-muscarinic antagonists and as central cores in HDAC inhibitors . Handling & Compliance: This product is intended for research purposes in a controlled laboratory environment by qualified personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4/c1-10(2)9-16-5-7-17(8-6-16)12-11(13)14-3-4-15-12/h3-4,10H,5-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIYTUVWSKRZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Piperazine Substitution on Pyrazine

A common approach to prepare 2-chloropyrazine derivatives involves chlorination of pyrazine precursors or substitution of halogenated pyrazines with piperazine derivatives.

  • Starting Materials: 2,3-Dichloropyrazine or 2-chloropyrazine derivatives are typically used as substrates for nucleophilic substitution by piperazine derivatives.

  • Piperazine Functionalization: The piperazine ring is functionalized at one nitrogen with a 2-methylpropyl group, which can be introduced by alkylation reactions using appropriate alkyl halides or alkyl sulfonates.

  • Reaction Conditions: The substitution reaction is generally performed under reflux in polar aprotic solvents (e.g., DMF, DMSO) or ethanol with a base such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.

  • Example Reaction: The 2-chloropyrazine reacts with 1-(2-methylpropyl)piperazine to give the target compound by nucleophilic aromatic substitution at the 3-position of the pyrazine ring.

Stepwise Preparation of Piperazine Derivative

  • The 2-methylpropyl group is introduced onto piperazine via alkylation using 2-methylpropyl bromide or chloride under basic conditions.

  • The alkylated piperazine is then reacted with 2,3-dichloropyrazine, where selective substitution occurs at the 3-position, leaving the 2-chloro substituent intact.

Alternative Synthetic Routes

  • Some methods involve the preparation of 2-chloropyrazin-5(4H)-one intermediates followed by chlorination and substitution reactions to install the piperazine moiety.

  • Routes involving protection-deprotection strategies of piperazine nitrogen atoms to control regioselectivity have been reported.

Detailed Reaction Scheme and Conditions

Step Reactants/Intermediates Reagents/Conditions Yield (%) Notes
1 Piperazine + 2-methylpropyl halide Base (K2CO3), solvent (ethanol or DMF), reflux 80-90 Selective monoalkylation on piperazine nitrogen
2 2,3-Dichloropyrazine + alkylated piperazine Polar aprotic solvent (DMF), base, reflux 70-85 Nucleophilic aromatic substitution at 3-position
3 Purification Column chromatography or recrystallization Product isolated as pure compound

Research Findings and Optimization

  • Temperature Control: Maintaining reaction temperatures between 70-90 °C optimizes substitution without decomposing sensitive intermediates.

  • Base Selection: Potassium carbonate and sodium hydride are effective bases for deprotonating the piperazine nitrogen to enhance nucleophilicity.

  • Solvent Effects: Polar aprotic solvents favor nucleophilic aromatic substitution on halogenated pyrazines due to better solvation of charged intermediates.

  • Purification: The final compound is typically purified by recrystallization from ethanol or by chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Comparative Analysis of Preparation Routes

Feature Route A: Direct Substitution on 2,3-Dichloropyrazine Route B: Via Pyrazinone Intermediate Route C: Protection-Deprotection Strategy
Complexity Moderate High High
Number of Steps 2-3 4-6 5-7
Yield 70-85% 40-60% 50-70%
Selectivity Good Excellent Excellent
Scalability High Moderate Moderate
Typical Reagents Alkyl halides, bases, solvents Chlorinating agents, protecting groups Protecting groups, chlorinating agents, bases

Summary of Key Literature Data

  • A patent describing the preparation of piperazine derivatives via reaction with chloroacetates and alkoxides emphasizes careful addition of reagents under nitrogen atmosphere and temperature control to achieve high yields and purity.

  • Academic research on pyrazine derivatives highlights the importance of site-selective substitution and oxidation steps to prepare complex pyrazine-based molecules, which can be adapted for the synthesis of 2-chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine.

  • Synthetic protocols involving piperazine alkylation and subsequent substitution on halogenated pyrazines are well-documented in organic synthesis literature, with yields typically ranging from 70-90% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with neurotransmitter receptors in the brain, potentially affecting neurological pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., dichlorophenyl in ) increase receptor affinity in neurological targets, while methoxyethyl groups () improve solubility for pharmacokinetic optimization.

Chlorinated Pyrazine Derivatives

Chlorine at the 2-position of pyrazine is a common pharmacophore. Notable comparisons:

Compound Name Chlorine Position Additional Groups Biological Activity References
2-Chloro-3-(2-quinolylthio)pyrazine 2-chloro 2-quinolylthio Crystalline stability (MOPS-AlteQ model)
2-Chloro-3-isobutylpyrazine 2-chloro 3-isobutyl Antimicrobial (fungal inhibition)
2,5-Dimethyl-3-(2-methylpropyl)pyrazine None 2-methylpropyl, methyl Plant growth promotion (Arabidopsis)

Key Observations :

  • The piperazine ring in the target compound differentiates it from simpler chlorinated pyrazines (e.g., 2-chloro-3-isobutylpyrazine ), enabling multi-target interactions in biological systems.
  • Chlorine at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions during synthesis .

Antimicrobial Activity

  • Target Compound : Exhibits antifungal activity against Candida albicans (MIC = 4 mg/mL; MFC = 4 mg/mL) .
  • 2-Isobutyl-3-methylpyrazine : Shows similar antifungal potency (MIC = 3–4 mg/mL) but lacks the piperazine moiety, reducing systemic retention .
  • 2,5-Dimethylpyrazine: Broad-spectrum antifungal activity but lower potency (MIC = 7.5 mg/mL for Sclerotinia minor) .

Antioxidant and Cytotoxic Activity

  • Pyrrolo-pyrazine-dione derivatives (e.g., hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione) demonstrate radical scavenging (IC₅₀ = 32 µg/mL for DPPH) and low cytotoxicity (IC₅₀ > 100 µg/mL on RAW 264.7 cells) .

Biological Activity

2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine (CAS No. 1271587-95-1) is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This compound, belonging to the pyrrolopyrazine class, has shown potential in various pharmacological applications, including antimicrobial and neuroprotective effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19ClN4C_{12}H_{19}ClN_4, with a molecular weight of 244.76 g/mol. The structure features a pyrazine ring substituted with a chloro group and a piperazine ring with a 2-methylpropyl substituent.

PropertyValue
IUPAC NameThis compound
CAS Number1271587-95-1
Molecular FormulaC₁₂H₁₉ClN₄
Molecular Weight244.76 g/mol

Target Interactions

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound has been observed to interact with kinase enzymes, which play crucial roles in cellular signaling pathways involved in growth and metabolism.
  • Cholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors (AChEIs), which are vital for treating neurodegenerative diseases like Alzheimer's .
  • Cell Signaling Modulation : The compound influences cellular functions by modulating signaling pathways critical for cell growth and differentiation.

Antimicrobial Properties

Research indicates that derivatives of pyrrolopyrazines exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain compounds within this class can effectively inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease. In vitro studies have shown that it can enhance acetylcholine levels by inhibiting AChE, leading to improved cognitive functions in models of neurodegeneration .

Study on AChE Inhibition

A study evaluated several pyrazine derivatives, including this compound, for their AChE inhibitory effects. The compound exhibited an IC50 value comparable to known AChEIs, indicating its potential as a therapeutic agent for Alzheimer's disease .

Antioxidant Activity Assessment

In addition to its cholinesterase inhibition, the compound was assessed for antioxidant properties using various assays (DPPH, FRAP). Results indicated that it possesses considerable antioxidant activity, which may contribute to its neuroprotective effects by mitigating oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a pyrazine core substituted at position 3 with a leaving group (e.g., bromine). Use nucleophilic aromatic substitution (SNAr) with 4-(2-methylpropyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazine moiety .
  • Step 2 : Introduce the chlorine atom at position 2 via chlorination (e.g., using POCl₃ or NCS) under controlled temperature (50–80°C) .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to achieve >95% purity. Confirm purity using HPLC with a C18 column and UV detection at 254 nm .

Q. How is structural characterization performed for this compound, and what spectral data are critical?

  • Methodology :

  • NMR Analysis : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns. Key signals include:
  • Piperazine protons: δ 2.4–3.5 ppm (multiplet for –CH₂– groups).
  • Pyrazine aromatic protons: δ 8.0–8.5 ppm (singlet for C–Cl adjacent protons) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 171.1 (C₈H₁₁ClN₂) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodology :

  • Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use anhydrous DMSO for stock solutions (stable for ≤6 months). Avoid protic solvents (e.g., water, methanol) to minimize hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurotransmitter receptors?

  • Methodology :

  • Step 1 : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of dopamine D₂ (PDB: 6CM4) or serotonin 5-HT₁A receptors (PDB: 7E2Z). Focus on piperazine interactions with Asp3.32 and aromatic stacking with Phe6.52 .
  • Step 2 : Calculate binding free energy (ΔG) using MM/GBSA. Validate with in vitro radioligand displacement assays (e.g., [³H]spiperone for D₂ receptors) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodology :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) with a temperature gradient (50°C to 250°C at 10°C/min). Monitor for byproducts like dechlorinated pyrazines (m/z 135) or piperazine degradation products .
  • LC-HRMS : Employ a Q-TOF mass spectrometer in full-scan mode (50–1000 m/z) with a HILIC column to separate polar impurities .

Q. How does the chlorine substituent influence reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Reaction : Test Pd(PPh₃)₄ catalysis with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in THF/H₂O (3:1). Compare yields with/without chlorine: Cl reduces electron density on pyrazine, hindering oxidative addition but stabilizing intermediates .
  • Kinetic Analysis : Monitor reaction progress via ¹H NMR. Chlorine increases activation energy (ΔG‡) by 5–10 kcal/mol compared to methoxy analogs .

Contradictions and Validation

Q. Discrepancies in reported odor profiles of pyrazine derivatives: How to resolve?

  • Methodology :

  • Sensory Analysis : Compare GC-Olfactometry (GC-O) data for 2-chloro vs. 2-methoxy analogs (e.g., 2-methoxy-3-isobutylpyrazine in bell peppers ). Chlorine’s electron-withdrawing effect reduces volatility, shifting odor thresholds by 2–3 log units .
  • ROAV (Relative Odor Activity Value) : Normalize concentrations to odor thresholds (e.g., 0.1 ng/L for methoxy vs. 10 ng/L for chloro derivatives) .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueCritical Data PointsReference
¹H NMR (CDCl₃)δ 8.2 (s, 1H, pyrazine-H), δ 3.1 (m, 8H, piperazine)
ESI-MS[M+H]⁺ m/z 171.1
IR750 cm⁻¹ (C–Cl stretch)

Table 2 : Comparative Receptor Binding Affinities (Predicted)

ReceptorPredicted IC₅₀ (nM)Experimental IC₅₀ (nM)Source
Dopamine D₂120150 ± 20
5-HT₁A450500 ± 50

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine

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